BenchChemオンラインストアへようこそ!

alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol

5-HT₃ receptor pharmacology CNS drug discovery functional selectivity

alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (IUPAC: 2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol; CAS 126921-33-3) is a synthetic quinoline-piperazine hybrid with molecular formula C₁₆H₂₁N₃O and molecular weight 271.36 g/mol. It belongs to the arylpiperazinyl-quinolinemethanol class and has been annotated as a serotonin 5-HT₃ receptor antagonist.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
CAS No. 126921-33-3
Cat. No. B12725404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol
CAS126921-33-3
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O
InChIInChI=1S/C16H21N3O/c1-18-8-10-19(11-9-18)12-16(20)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,16,20H,8-12H2,1H3
InChIKeyYVMAJGKUXBMXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (CAS 126921-33-3): Chemical Identity, Pharmacological Classification, and Procurement Baseline


alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (IUPAC: 2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol; CAS 126921-33-3) is a synthetic quinoline-piperazine hybrid with molecular formula C₁₆H₂₁N₃O and molecular weight 271.36 g/mol [1]. It belongs to the arylpiperazinyl-quinolinemethanol class and has been annotated as a serotonin 5-HT₃ receptor antagonist . Its structure features a quinoline core substituted at the 2-position with a hydroxymethyl linker connected to a 4-methylpiperazine moiety. This compound is cataloged as an ethanolamine-based antimalarial agent candidate and is under investigation for CNS disorders . The compound is available from specialty chemical suppliers at research-grade purity for preclinical screening and medicinal chemistry campaigns.

Why Generic Substitution of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (CAS 126921-33-3) with In-Class Analogs Carries Scientific Risk


Within the quinoline-piperazine chemical space, even minor structural modifications produce profound functional shifts. The presence of the hydroxymethyl linker at the quinoline 2-position in CAS 126921-33-3 distinguishes it from the directly coupled analog N-methylquipazine (CAS 28614-26-8), where the piperazine is attached directly to the quinoline ring [1]. This single structural change is associated with a documented functional switch: N-methylquipazine acts as a 5-HT₃ agonist, while CAS 126921-33-3 is annotated as a 5-HT₃ antagonist [1]. Similarly, substitution at the piperazine N⁴ position—methyl in CAS 126921-33-3 versus phenyl in the closely related analog CAS 126921-32-2—is expected to modulate both steric occupancy and lipophilicity at the receptor binding pocket, as established by structure-affinity relationship studies on arylpiperazine 5-HT₃ ligands [2]. Consequently, generic interchange among these analogs without empirical validation risks selecting a compound with opposite functional efficacy or divergent selectivity profile, undermining experimental reproducibility and lead optimization outcomes.

alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (CAS 126921-33-3): Quantitative Differentiation Evidence Against Closest Analogs


Functional Switch from 5-HT₃ Agonism to 5-HT₃ Antagonism via Hydroxymethyl Linker Insertion

CAS 126921-33-3 is annotated as a serotonin 5-HT₃ receptor antagonist, whereas its close structural analog N-methylquipazine (CAS 28614-26-8)—which lacks the hydroxymethyl linker and has the piperazine directly attached to the quinoline ring—is a documented 5-HT₃ agonist [1]. This represents a binary functional switch from agonism to antagonism driven by the insertion of a single -CH(OH)- spacer. The structure-activity relationship (SAR) framework established by Cappelli et al. (1999) demonstrates that in arylpiperazine-quinoline 5-HT₃ ligands, intrinsic efficacy is modulated by the steric and electronic features of the heteroaryl moiety, with certain substitutions converting full agonists into partial agonists or antagonists [2].

5-HT₃ receptor pharmacology CNS drug discovery functional selectivity

Piperazine N⁴-Substituent Differentiation: Methyl (CAS 126921-33-3) vs. Phenyl (CAS 126921-32-2) Impact on Lipophilicity and Steric Bulk

CAS 126921-33-3 bears a methyl group at the piperazine N⁴ position, whereas its nearest congener CAS 126921-32-2 bears a phenyl substituent at the same position . Structure-affinity relationship studies by Cappelli et al. (1999) on arylpiperazine 5-HT₃ ligands established that the nature of the N⁴ substituent on the piperazine ring directly influences both binding affinity and intrinsic efficacy at the 5-HT₃ receptor [1]. The phenyl group introduces greater steric bulk and significantly higher lipophilicity (calculated cLogP difference of approximately +1.5 to +2.0 log units), which alters both receptor binding kinetics and nonspecific protein binding profiles.

medicinal chemistry lipophilicity modulation 5-HT₃ SAR

Physicochemical Property Profile Enabling Preclinical Formulation and Handling Decisions

The experimentally determined physicochemical parameters for CAS 126921-33-3 provide a baseline for procurement and handling. The compound exhibits a boiling point of 438.6°C at 760 mmHg, a density of 1.167 g/cm³, and a vapor pressure of 1.81×10⁻⁸ mmHg at 25°C, indicating low volatility suitable for ambient storage . These measured values contrast with the phenyl analog CAS 126921-32-2, for which analogous experimental data are not consistently reported in publicly accessible databases, meaning CAS 126921-33-3 offers a more thoroughly characterized physicochemical profile for formulation development.

physicochemical characterization preclinical formulation compound handling

High-Impact Research and Procurement Scenarios for alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol (CAS 126921-33-3)


5-HT₃ Receptor Antagonist Screening in CNS Drug Discovery Programs

CAS 126921-33-3 is suitable as a tool compound or lead scaffold for CNS programs requiring 5-HT₃ receptor antagonism. Its annotation as a 5-HT₃ antagonist differentiates it from the agonist analog N-methylquipazine. Researchers designing functional assays (e.g., [¹⁴C]guanidinium uptake in NG 108-15 cells or electrophysiological recordings in recombinant 5-HT₃-expressing systems) can use this compound to probe antagonist pharmacology in conditions such as chemotherapy-induced nausea, irritable bowel syndrome, or anxiety disorders, where 5-HT₃ antagonism is therapeutically validated.

Structure-Activity Relationship (SAR) Exploration of the Quinoline-Piperazine Hydroxymethyl Linker Series

For medicinal chemistry teams expanding SAR around the quinoline-piperazine scaffold, CAS 126921-33-3 represents the methyl-substituted member of a series that includes the phenyl analog (CAS 126921-32-2) and the directly coupled analog N-methylquipazine . Systematic procurement of these congeners enables parallel profiling of N⁴-substituent effects (methyl vs. phenyl) and linker effects (hydroxymethyl spacer present vs. absent) on 5-HT₃ binding affinity, functional efficacy, and selectivity against off-target 5-HT receptor subtypes.

Antimalarial Lead Identification Leveraging the Ethanolamine-Quinoline Pharmacophore

The compound is classified as an ethanolamine-based antimalarial agent . Quinolinemethanol derivatives such as mefloquine and related amino alcohols have an established history in antimalarial chemotherapy. CAS 126921-33-3 can be incorporated into in vitro parasite growth inhibition assays against Plasmodium falciparum strains (including chloroquine-resistant lines) to benchmark its antimalarial potency relative to established quinolinemethanol standards, potentially identifying a differentiated resistance profile attributable to its piperazine substitution pattern.

Preclinical Formulation and Developability Assessment of Piperazine-Containing CNS Candidates

With its relatively low molecular weight (271.36 g/mol) and moderate lipophilicity conferred by the N⁴-methyl (vs. N⁴-phenyl) substituent, CAS 126921-33-3 presents a physicochemical profile amenable to oral CNS drug development . Procurement for parallel artificial membrane permeability assays (PAMPA-BBB), metabolic stability studies in liver microsomes, and plasma protein binding determinations allows direct comparison with the phenyl analog (CAS 126921-32-2) to quantify the impact of N⁴-substituent choice on CNS drug-like properties.

Quote Request

Request a Quote for alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.